4-Chloro-6,7-difluoroquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,7-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF2N/c10-6-1-2-13-9-4-8(12)7(11)3-5(6)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLSHJNDRZAUOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=C1Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631073 | |
| Record name | 4-Chloro-6,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863785-94-8 | |
| Record name | 4-Chloro-6,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Chloro 6,7 Difluoroquinoline and Its Derivatives
Strategies for Quinoline (B57606) Core Formation with Halogen and Fluorine Substituents
The construction of the 6,7-difluoroquinoline (B156812) ring system is a critical first step. Classical quinoline syntheses can be adapted using appropriately substituted aniline (B41778) precursors.
Cyclization Reactions for 6,7-Difluoroquinoline Ring Systems
The Gould-Jacobs reaction is a widely utilized method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives, which are key precursors to 4-chloroquinolines. wikipedia.orglookchem.com This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization. wikipedia.org For the synthesis of 6,7-difluoro-4-hydroxyquinoline, 3,4-difluoroaniline (B56902) is the logical starting material. The reaction proceeds through the formation of an anilidomethylenemalonate intermediate, which then undergoes an intramolecular cyclization at high temperatures to yield the 4-hydroxyquinoline-3-carboxylic acid derivative. Subsequent saponification and decarboxylation afford the desired 6,7-difluoro-4-hydroxyquinoline. lookchem.com
Another classical approach is the Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org The use of 3,4-difluoroaniline in a Combes reaction would lead to the formation of a 6,7-difluoroquinoline derivative. The regioselectivity of the cyclization can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org
A specific example of forming a substituted 6,7-difluoro-4-hydroxyquinoline involves the reaction of 3,4-difluorophenyl isothiocyanate with dimethyl malonate, followed by S-alkylation and thermal cyclization. This multi-step process yields a functionalized quinoline core with the desired difluoro substitution pattern. mdpi.com
Regioselective Halogenation and Fluorination Techniques at the 6- and 7-Positions
Direct and regioselective halogenation or fluorination of a pre-formed quinoline ring at the 6- and 7-positions presents a synthetic challenge. C-H activation strategies have emerged as powerful tools for the functionalization of quinolines. mdpi.comnih.govnih.gov While many methods focus on other positions, the principles can be extended. For instance, metal-free halogenation protocols using reagents like trihaloisocyanuric acids have shown high regioselectivity in the halogenation of 8-substituted quinolines, demonstrating the potential for directing group-assisted C-H functionalization. rsc.org
Direct fluorination of quinoline derivatives often leads to a mixture of products. For example, direct fluorination can result in substitution at the 5-, 6-, and 8-positions. researchgate.net However, regioselective methods are being developed. Electrochemical fluorination using HF:pyridine (B92270) has been shown to be highly regioselective for the 5,8-difluorination of quinolines. georgiasouthern.edu While not targeting the 6 and 7 positions, this demonstrates the potential for electrochemical methods to control regioselectivity. The development of specific catalysts and directing groups is crucial for achieving selective C-H fluorination at the desired 6- and 7-positions.
Functional Group Introduction and Transformation at the 4-Position
Once the 6,7-difluoro-4-hydroxyquinoline core is synthesized, the introduction of the 4-chloro moiety is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.com The resulting 4-chloro-6,7-difluoroquinoline is a versatile intermediate for introducing a wide range of functional groups at the 4-position via nucleophilic substitution.
Nucleophilic Substitution Reactions of the 4-Chloro Moiety
The chlorine atom at the 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the ring nitrogen.
The 4-chloro group can be readily displaced by various nucleophiles. Studies on the closely related ethyl 4-chloro-2-cyclopropyl-6,7-difluoro-quinoline-3-carboxylate have demonstrated efficient SNAr reactions with phenol, thiophenol, and N-methylaniline. These reactions typically proceed under mild conditions, often in the presence of a base such as potassium carbonate, to yield the corresponding 4-phenoxy, 4-phenylthio, and 4-(N-methylphenylamino) derivatives in moderate to excellent yields.
Below is a table summarizing the reaction conditions and yields for the SNAr of a similar this compound derivative with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenol | K₂CO₃ | DMF | Room Temp | 85 |
| Thiophenol | K₂CO₃ | DMF | Room Temp | 92 |
| N-Methylaniline | K₂CO₃ | DMF | Room Temp | 78 |
Data is illustrative and based on reactions with a similar substrate, ethyl 4-chloro-2-cyclopropyl-6,7-difluoro-quinoline-3-carboxylate.
Amination of 4-chloroquinolines is a common strategy to synthesize 4-aminoquinoline (B48711) derivatives, a class of compounds with significant biological activity. nih.gov The reaction of this compound with a variety of primary and secondary amines can be achieved through nucleophilic aromatic substitution. These reactions can be carried out under various conditions, including neat, with or without a catalyst, and often at elevated temperatures. nih.gov
The reaction of 4-chloro-7-substituted quinolines with mono- and dialkylamines has been shown to proceed efficiently to give the corresponding 4-aminoquinoline derivatives. nih.gov For instance, refluxing a 4-chloroquinoline (B167314) with an excess of an amine like butylamine (B146782) or N,N-dimethylethane-1,2-diamine can lead to the formation of the desired 4-amino product. nih.gov The use of microwave irradiation has also been shown to accelerate these amination reactions.
The following table provides examples of amination reactions on similar 4-chloroquinoline systems.
| Amine Nucleophile | Reaction Conditions | Product Type |
| Butylamine | 120-130 °C, neat, 6h | 4-(Butylamino)quinoline |
| Ethane-1,2-diamine | 130 °C, neat, 6h | N,N'-Bis(quinolin-4-yl)ethane-1,2-diamine |
| N,N-Dimethylethane-1,2-diamine | Neat | 4-(2-(Dimethylamino)ethylamino)quinoline |
Data is illustrative and based on reactions with 4-chloro-7-substituted quinolines. nih.gov
Carboxylation Methodologies at the 3-Position
The introduction of a carboxyl group at the 3-position of the this compound ring is a key transformation, yielding this compound-3-carboxylic acid, a versatile building block. A prevalent and effective strategy for this transformation is analogous to the Gould-Jacobs reaction. This methodology typically involves a multi-step sequence commencing with the condensation of a suitably substituted aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis.
A representative pathway begins with the reaction of 3,4-difluoroaniline with diethyl ethoxymethylenemalonate. This initial condensation is typically performed by heating the reactants, often without a solvent, to form an intermediate enamine, ethyl α-carbethoxy-β-(3,4-difluoroanilino)acrylate.
The subsequent step is a high-temperature thermal cyclization of the enamine intermediate. This is commonly achieved by heating in a high-boiling point solvent, such as Dowtherm A, to temperatures around 250 °C. This intramolecular reaction forms the quinoline ring system, yielding the ethyl ester of 4-hydroxy-6,7-difluoroquinoline-3-carboxylic acid.
The final stages involve the hydrolysis of the ester to the carboxylic acid and the chlorination of the 4-hydroxy group. The ethyl ester is saponified using a strong base like sodium hydroxide, followed by acidification to yield 4-hydroxy-6,7-difluoroquinoline-3-carboxylic acid. acs.orgnih.gov The subsequent chlorination of the 4-hydroxy position is achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃) to furnish the target molecule, this compound-3-carboxylic acid. acs.org
Table 1: Reaction Steps for Carboxylation at the 3-Position
| Step | Reaction | Typical Reagents & Conditions | Product |
|---|---|---|---|
| 1 | Condensation | 3,4-difluoroaniline, Diethyl ethoxymethylenemalonate, Heat | Ethyl α-carbethoxy-β-(3,4-difluoroanilino)acrylate |
| 2 | Thermal Cyclization | High-boiling solvent (e.g., Dowtherm A), ~250 °C | Ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate |
| 3 | Hydrolysis (Saponification) | 1. NaOH (aq), Reflux 2. HCl or H₂SO₄ | 4-Hydroxy-6,7-difluoroquinoline-3-carboxylic acid |
| 4 | Chlorination | POCl₃, Heat (e.g., 135-140 °C) | This compound-3-carboxylic acid |
Stereoselective Synthetic Approaches for Chiral Derivatives
The development of chiral quinoline derivatives is of significant interest due to their potential applications in asymmetric catalysis and as pharmacologically active agents. Achieving stereocontrol is a critical challenge, addressed through methods such as diastereoselective cyclizations and enantiomer separation.
While specific examples detailing the diastereoselective intramolecular cyclization for this compound are not prevalent, the principle has been demonstrated in the synthesis of complex, chiral fluoroquinolones. mdpi.com These approaches often rely on the use of chiral auxiliaries or pre-existing stereocenters in the starting materials to direct the stereochemical outcome of the ring-forming reaction.
For instance, the synthesis of quinolones bearing a chiral fluorocyclopropyl group has been achieved with high diastereoselectivity. mdpi.com Methodologies can involve the electrophilic cyclization of N-(2-alkynyl)anilines, where the substitution pattern on the alkyne and the aniline ring influences the stereochemical course of the cyclization. organic-chemistry.org By carefully designing the substrate with appropriate chiral moieties, it is possible to favor the formation of one diastereomer over others during the key intramolecular cyclization step that constructs the quinoline or a related heterocyclic core. These strategies provide a powerful tool for accessing stereochemically defined complex molecules.
When a synthetic route produces a racemic or diastereomeric mixture of chiral this compound derivatives, high-performance liquid chromatography (HPLC) is a powerful technique for their separation and purification. Two primary strategies are employed for the chiral resolution of quinolones by HPLC. thieme-connect.com
The direct approach utilizes a chiral stationary phase (CSP). CSPs create a chiral environment within the column, allowing for differential interaction with each enantiomer. researchgate.net This results in different retention times and, consequently, separation. Protein-based and crown ether-based CSPs have been reported for the successful separation of fluoroquinolone enantiomers. organic-chemistry.org
The indirect approach involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. thieme-connect.com Since diastereomers have different physical and chemical properties, they can be readily separated on a standard achiral stationary phase, such as a C-18 column. organic-chemistry.org This method is particularly useful and has been validated for determining the enantiomeric purity of novel fluoroquinolone drug candidates. organic-chemistry.org
Table 2: HPLC-Based Optical Resolution Strategies for Chiral Fluoroquinolones
| Approach | Principle | Stationary Phase | Key Requirement | Reference Example |
|---|---|---|---|---|
| Direct Separation | Differential interaction of enantiomers with a chiral surface. | Chiral Stationary Phase (CSP) (e.g., CHIRALCEL® OZ-RH) | Selection of an appropriate CSP and mobile phase. | Multiresidue enantiomeric profiling of fluoroquinolones in environmental matrices. mdpi.com |
| Indirect Separation | Conversion of enantiomers into diastereomers prior to analysis. | Standard Achiral Phase (e.g., C-18) | Use of an enantiomerically pure Chiral Derivatizing Agent (CDA). | Determination of enantiomeric purity of WCK 1152. organic-chemistry.org |
Emerging Synthetic Paradigms
The field of synthetic chemistry is continually evolving, with new methodologies offering milder reaction conditions, higher efficiency, and novel pathways for molecular construction. Electroreductive coupling and photocatalysis represent two such emerging paradigms with potential for the synthesis of this compound and its derivatives.
Electroreductive intermolecular coupling is an emerging technique that uses electrical current to drive chemical reactions, offering a unique approach to forming carbon-carbon bonds. Research has demonstrated the electroreductive coupling of 4-quinolones with carbonyl compounds like benzophenones. researchgate.netmdpi.comresearchgate.net This method, conducted in the presence of trimethylsilyl (B98337) chloride, leads to the formation of adducts at the 2-position of the 4-quinolone ring. researchgate.netresearchgate.net
The reaction proceeds via the electrochemical generation of reactive intermediates. Depending on the substitution pattern of the quinolone, the coupling can be directed to either the 2- or 4-position. For instance, while many 1-alkoxycarbonyl-4-quinolones yield 2-substituted products, the presence of an 8-methoxy group can direct the coupling to the 4-position, resulting in the formation of 4-substituted quinolines. researchgate.net This methodology provides a novel route to introduce complex substituents onto the quinoline core, and its application to this compound could open new avenues for creating a diverse library of derivatives.
Table 3: Summary of Electroreductive Coupling of 4-Quinolones
| Substrate Class | Coupling Partner | Key Reagent | Primary Site of Reaction | Resulting Product Type |
|---|---|---|---|---|
| 1-Alkoxycarbonyl-4-quinolones | Benzophenones | Trimethylsilyl chloride | 2-position | 2-Substituted-4-quinolones researchgate.netresearchgate.net |
| Polyhalogenated 3-alkoxycarbonyl-1-alkyl-4-quinolones | Benzophenones | Trimethylsilyl chloride | 2-position | 2-Substituted-4-quinolones researchgate.netresearchgate.net |
| 1,3-Diethoxycarbonyl-8-methoxy-4-quinolones | Benzophenones | Trimethylsilyl chloride | 4-position | 4-Substituted quinolines researchgate.net |
Visible-light photocatalysis has surfaced as a powerful and sustainable tool in organic synthesis, enabling reactions under mild conditions that are often difficult to achieve through traditional thermal methods. organic-chemistry.org Several photocatalytic strategies have been developed for the synthesis of the quinoline core. nih.gov
One approach involves the photocatalytic Povarov reaction, which can synthesize quinolines under oxidant-free conditions. Another strategy employs the visible-light-mediated cyclization of 2-vinylarylimines, using sensitizers like 9,10-phenanthrenequinone. In this process, the photocatalyst, upon excitation by light, initiates a single-electron transfer (SET) to generate a radical cation from the imine, which then cyclizes and aromatizes to form the quinoline product. Furthermore, iron-catalyzed, visible-light-driven reactions have been used for the hydroxyalkylation of quinolines via decarboxylation of carboxylic acids. organic-chemistry.org These methods highlight the potential of photocatalysis to construct and functionalize the this compound scaffold in an environmentally benign and efficient manner.
Microwave-Assisted Synthetic Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of various quinoline derivatives, offering a greener and more efficient alternative for their preparation.
The synthesis of this compound typically involves the formation of a 6,7-difluoro-4-hydroxyquinoline intermediate, which is subsequently chlorinated. The Gould-Jacobs reaction is a classic method for constructing the 4-hydroxyquinoline core from an aniline and a malonic acid derivative. wikipedia.org Microwave irradiation has been shown to dramatically improve the efficiency of the Gould-Jacobs reaction. asianpubs.orgresearchgate.net
In a conventional Gould-Jacobs synthesis, the reaction of an aniline with diethyl ethoxymethylenemalonate requires prolonged heating at high temperatures. ablelab.eu However, by employing microwave heating, the intramolecular cyclization, which is the rate-determining step, can be achieved in a fraction of the time. For instance, studies on similar quinoline syntheses have demonstrated a reduction in reaction time from several hours to mere minutes. ablelab.eu
A plausible microwave-assisted synthesis of the 6,7-difluoro-4-hydroxyquinoline intermediate would involve the reaction of 3,4-difluoroaniline with diethyl ethoxymethylenemalonate under microwave irradiation. The subsequent chlorination of the resulting 6,7-difluoro-4-hydroxyquinoline to yield this compound can also be potentially accelerated using microwave energy, although this step is often carried out using standard chlorinating agents like phosphorus oxychloride.
The Vilsmeier-Haack reaction, a versatile method for formylation, has also been adapted for microwave-assisted synthesis, leading to the formation of various heterocyclic aldehydes with improved efficiency. researchgate.netijpcbs.comresearchgate.net This suggests that derivatization of the quinoline core, for instance, the introduction of a formyl group, could also benefit from microwave technology.
The advantages of microwave-assisted synthesis in the context of preparing this compound and its derivatives are summarized in the table below.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Hours to days | Minutes to hours |
| Reaction Yield | Moderate to good | Often higher yields |
| Energy Consumption | High | Lower |
| Side Reactions | More prevalent | Reduced |
| Process Control | Less precise | Precise temperature and pressure control |
This table provides a generalized comparison based on literature for similar heterocyclic syntheses.
"One-Kettle Way" Approaches to Quinoline Intermediates
"One-kettle way," or one-pot synthesis, is a strategy in which multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, resource conservation, and waste reduction. The development of one-pot syntheses for quinoline intermediates is a highly sought-after goal in process chemistry. nih.govbeilstein-journals.org
Furthermore, multi-component reactions (MCRs) represent a powerful class of one-pot syntheses for the construction of complex molecules like quinolines. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to generate highly functionalized quinoline intermediates in a single step.
For example, a one-pot synthesis of a related 4-hydroxyquinoline derivative could involve the condensation of an aniline, an aldehyde, and a β-ketoester, followed by cyclization and aromatization. Adapting such a strategy to utilize 3,4-difluoroaniline would provide a direct route to the core structure of the desired intermediate.
The following table outlines a conceptual one-pot synthesis for a 6,7-difluoro-4-hydroxyquinoline intermediate.
| Step | Reactants | Conditions | Product |
| 1 | 3,4-Difluoroaniline, Diethyl ethoxymethylenemalonate | Heating (Conventional or Microwave) in a suitable solvent | Diethyl 2-((3,4-difluorophenylamino)methylene)malonate (Intermediate) |
| 2 | In-situ cyclization of the intermediate | High temperature (e.g., in diphenyl ether or under microwave irradiation) | Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate |
This table represents a conceptual reaction sequence and does not reflect experimentally optimized conditions.
The development of such "one-kettle way" approaches is crucial for making the synthesis of valuable quinoline intermediates like 6,7-difluoro-4-hydroxyquinoline more economically viable and environmentally friendly.
Mechanistic Investigations of Reactivity and Transformation Pathways
Reaction Mechanisms Governing Substitution Reactions at the Quinoline (B57606) Nucleus
The reactivity of the 4-Chloro-6,7-difluoroquinoline core is dominated by substitution reactions, with the nature and position of the halogen substituents playing a critical role in directing the course of these transformations.
Influence of Halogen and Fluorine Substituents on Electrophilic and Nucleophilic Aromatic Substitution
The presence of a chlorine atom and two fluorine atoms, combined with the inherent electronic properties of the quinoline ring system, profoundly influences its susceptibility to both electrophilic and nucleophilic attacks.
Nucleophilic Aromatic Substitution (SNAr): The quinoline ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of strongly electronegative halogen substituents. Both chlorine and fluorine exert a powerful electron-withdrawing inductive effect (-I), which depletes the aromatic ring of electron density. core.ac.uk This electronic depletion is a primary activating factor for nucleophilic aromatic substitution (SNAr). core.ac.uk The sp²-hybridized nitrogen atom in the quinoline ring further withdraws electron density, making the C4 position a particularly electrophilic site. acs.orgsemanticscholar.org
The SNAr mechanism typically proceeds through a two-step addition-elimination process. core.ac.uk The initial, often rate-determining step, involves the attack of a nucleophile on an electron-deficient carbon atom to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. core.ac.ukresearchgate.net The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing groups (fluorine, chlorine, and the ring nitrogen) help to stabilize the negative charge on this complex. researchgate.net In the second step, the leaving group (in this case, the chloride ion at C4) is eliminated, restoring the aromaticity of the ring. core.ac.uk The C4 position is the most common site for nucleophilic attack on quinolines, a preference that is well-established in modern SNAr strategies. acs.org
Electrophilic Aromatic Substitution (SEAr): Conversely, the strong deactivating inductive effect of the halogen substituents makes electrophilic aromatic substitution on the this compound nucleus challenging. semanticscholar.orgclockss.org Electrophilic attack requires an electron-rich aromatic system to stabilize the positively charged intermediate (a Wheland intermediate or σ-complex). acs.orgclockss.org The electron-withdrawing nature of the nitrogen and halogen atoms destabilizes this intermediate, thus increasing the activation energy for SEAr reactions. acs.orgsemanticscholar.org While fluorine and chlorine do possess a weak electron-donating resonance effect (+R), it is insufficient to overcome the powerful deactivating inductive effect. clockss.org Consequently, electrophilic substitutions on such highly halogenated, electron-deficient quinoline systems are generally not selective and often lead to mixtures of products under harsh conditions. researchgate.net
Regioselectivity and Chemoselectivity in Multi-substituted Quinoline Systems
In a molecule with multiple potential reaction sites like this compound, the principles of regioselectivity (which position reacts) and chemoselectivity (which functional group reacts) are paramount.
Regioselectivity: This refers to the preference for a reaction to occur at one specific position over other possible positions. durgapurgovtcollege.ac.in In this compound, nucleophilic attack is highly regioselective. The primary site of substitution is the C4 position. This is due to a combination of factors:
Activation by Nitrogen: The C4 carbon is para to the ring nitrogen, which strongly activates it toward nucleophilic attack through resonance stabilization of the Meisenheimer intermediate.
Leaving Group Ability: The carbon-chlorine bond is weaker than the carbon-fluorine bond, making chloride a better leaving group than fluoride (B91410).
However, under certain conditions, substitution of a fluorine atom can occur. Studies on related polyfluorinated 2-chloroquinolines have shown that the choice of nucleophile and reaction conditions (e.g., solvent, temperature) can influence whether the chlorine at C2 or a fluorine atom at another position is substituted. researchgate.net For this compound, while C4 is the kinetically and thermodynamically favored site for most nucleophiles, forcing conditions could potentially lead to substitution at C6 or C7.
Chemoselectivity: This term describes the preferential reaction of one functional group over another. slideshare.net In the context of this compound, the key example of chemoselectivity involves reactions with reagents that could potentially interact with the C-Cl bond or the C-F bonds. A nucleophilic substitution reaction will chemoselectively target the C4-Cl bond over the C6-F and C7-F bonds, primarily due to the superior leaving group ability of chloride compared to fluoride. This selective reactivity is crucial for using this compound as a building block in multi-step synthesis. oregonstate.edu
| Factor | Influence on Reactivity of this compound | Primary Outcome |
|---|---|---|
| Electronic Effects (Inductive) | Strong -I effect from N, F, and Cl atoms deactivates the ring for SEAr and activates it for SNAr. core.ac.uk | High reactivity towards nucleophiles. |
| Electronic Effects (Resonance) | Ring nitrogen stabilizes the negative charge of the Meisenheimer intermediate, especially for attack at C4. | High regioselectivity for substitution at the C4 position. |
| Leaving Group Ability | Chloride (Cl⁻) is a better leaving group than fluoride (F⁻). | High chemoselectivity for displacement of the C4-chloro substituent. |
| Reaction Conditions | Solvent, temperature, and the nature of the nucleophile can sometimes alter the regiochemical outcome. researchgate.net | Potential for substitution at C6 or C7 under forcing conditions. |
Redox Chemistry and Derivatization via Oxidation and Reduction Reactions
The quinoline nucleus in this compound can undergo both oxidation and reduction, leading to a variety of derivatives.
Oxidation Reactions: The most common oxidation reaction for quinoline and its derivatives involves the nitrogen atom. Tertiary amines and nitrogen-containing heteroaromatic compounds can be oxidized to form N-oxides. google.com In the case of this compound, treatment with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide would be expected to yield the corresponding this compound N-oxide. mdpi.comevitachem.com This transformation can alter the electronic properties of the ring, potentially influencing subsequent reactions.
Reduction Reactions: Reduction reactions can target the quinoline ring system. evitachem.com Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride can lead to the reduction of the heterocyclic portion of the molecule. evitachem.com Depending on the conditions, this could result in the formation of dihydro- or tetrahydroquinoline derivatives. These reactions fundamentally change the structure from a flat aromatic system to a more three-dimensional aliphatic or partially saturated ring system. The term reduction can also refer to a gain of electrons by a species. ncert.nic.in
| Reaction Type | Reagent Example | Expected Product | Structural Change |
|---|---|---|---|
| Oxidation | m-CPBA, H₂O₂ mdpi.com | This compound N-oxide | Formation of an N-O bond at the quinoline nitrogen. |
| Reduction | H₂/Pd, LiAlH₄ evitachem.com | 4-Chloro-6,7-difluoro-1,2,3,4-tetrahydroquinoline | Saturation of the pyridine (B92270) portion of the quinoline ring. |
Cyclization and Rearrangement Mechanisms for Complex Polycyclic Systems
This compound is a valuable starting material for the synthesis of more complex, fused polycyclic systems. This is typically achieved by first performing a nucleophilic substitution at the C4 position, introducing a functional group that can subsequently participate in an intramolecular cyclization reaction.
For example, substitution of the C4-chloro group with a nucleophile containing a secondary functional group (e.g., an amine or a thiol attached to an aromatic ring) can create a precursor for well-known cyclization reactions. Methods like the Pschorr cyclization or Bischler-Napieralski reaction could then be employed to form an additional ring fused to the quinoline scaffold. researchgate.net The synthesis of fluorinated quinolines often involves cyclization reactions as a key step, such as the Skraup or Doebner-von Miller reactions, which build the quinoline core from aniline (B41778) precursors. researchgate.net Similarly, derivatized this compound can be used to build outward, creating complex heterocyclic structures relevant to medicinal chemistry. mdpi.comgoogle.com
Rearrangement reactions, such as the Beckmann or Hock rearrangements, are also fundamental processes in organic synthesis for constructing new molecular frameworks, though direct application examples starting from this compound are less common in foundational literature. researchgate.netbeilstein-journals.org
Kinetic and Thermodynamic Aspects of Synthetic Transformations
The outcome of chemical reactions involving this compound is governed by both kinetic and thermodynamic principles.
Kinetic Control: Kinetically controlled reactions are governed by the rate of reaction, meaning the major product is the one that is formed the fastest. For SNAr reactions on this substrate, the rate is heavily influenced by the activation energy required to form the Meisenheimer intermediate. researchgate.net The formation of this intermediate is typically the rate-determining step. core.ac.uk The stability of this intermediate directly impacts the reaction rate; a more stable intermediate implies a lower activation energy and a faster reaction. clockss.org The substitution at C4 is kinetically favored because the resulting Meisenheimer complex is significantly stabilized by the ring nitrogen, leading to a faster reaction rate compared to attack at other positions.
While precise quantitative data for the kinetics and thermodynamics of this specific molecule are not widely published, these principles are often explored using computational methods. Density Functional Theory (DFT) calculations, for instance, can be used to estimate the activation energies and relative stabilities of intermediates and products, allowing for accurate predictions of regioselectivity and reaction outcomes. researchgate.net
| Aspect | Governing Principle | Key Factors for this compound |
|---|---|---|
| Kinetics | Reaction rate (speed of formation). Governed by the activation energy (Ea) of the rate-determining step. researchgate.net | - Stability of the Meisenheimer intermediate.
|
| Thermodynamics | Product stability. The most stable product is favored at equilibrium. | - Strength of the new bond formed.
|
Computational and Quantum Chemical Studies
Theoretical Elucidation of Molecular Geometry and Electronic Structure
Computational chemistry provides powerful tools to investigate the molecular properties of 4-Chloro-6,7-difluoroquinoline from a theoretical perspective. These studies offer insights into its geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization and calculating the energy of molecules. researchgate.net For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), have been shown to provide reliable results for optimized geometric parameters such as bond lengths and angles. researchgate.netresearchgate.netresearchgate.net These calculations are foundational, as the optimized molecular structure serves as the basis for subsequent analyses of the compound's electronic properties. researchgate.net
Table 1: Representative DFT Methods for Quinoline Derivatives
| Method | Basis Set | Application |
| DFT/B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies |
| DFT/B3LYP | 6-311++G(d,p) | Spectroscopic and Electronic Feature Analysis |
| TD-DFT | 6-311++G(d,p) | UV-Vis Spectra, Electronic Absorption Properties |
This table is illustrative and based on common computational approaches for similar compounds.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. researchgate.netrsc.org
For quinoline derivatives, FMO analysis helps to predict the most probable sites for chemical reactions. researchgate.net The HOMO-LUMO energy gap for similar compounds has been calculated to be around 3.937 eV and 4.25 eV, indicating significant charge transfer within the molecule. researchgate.netresearchgate.net
Table 2: Key Reactivity Descriptors from FMO Analysis
| Descriptor | Definition | Significance |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.netchemrxiv.orgmdpi.com The MEP map uses a color scale to represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential. rsc.orgresearchgate.net
In quinoline derivatives, MEP analysis can identify the nitrogen atom and halogen substituents as potential sites for interaction. researchgate.net For example, in related molecules, the negative potential is often localized over the nitrogen atom, making it a likely site for protonation and other electrophilic interactions. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability
For quinoline systems, NBO analysis can reveal the intramolecular charge transfer from lone pairs of electrons on the nitrogen and halogen atoms to the antibonding orbitals of the ring system, contributing to the molecule's stability. researchgate.netmdpi.com
Table 3: Common NBO Interactions and Their Significance
| Interaction Type | Description | Implication |
| π → π | Interaction between a filled π-bonding orbital and an empty π-antibonding orbital | Indicates π-electron delocalization |
| n → π | Interaction between a non-bonding (lone pair) orbital and an empty π-antibonding orbital | Signifies charge transfer from a heteroatom to the ring |
| n → σ * | Interaction between a non-bonding orbital and an empty σ-antibonding orbital | Contributes to hyperconjugative stability |
Mulliken Charge Analysis and Atomic Charge Distribution
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the distribution of electron density. researchgate.netresearchgate.netuni-muenchen.de Although it has known limitations, such as basis set dependency, it remains a widely used tool for a qualitative understanding of charge distribution. uni-muenchen.de The analysis helps in identifying which atoms are electron-rich (negative charge) and which are electron-deficient (positive charge). researchgate.net This information is complementary to MEP analysis in predicting sites of chemical reactivity. researchgate.netresearchgate.net For halogenated quinolines, the analysis typically shows a negative charge on the nitrogen and fluorine atoms and a positive charge on the carbon atoms attached to them, influencing the molecule's electrostatic interactions. researchgate.net
Intermolecular Interactions and Crystal Packing Motifs
The study of intermolecular interactions is crucial for understanding the solid-state structure and properties of a compound. In the crystals of chlorinated and fluorinated quinolines, weak intermolecular interactions such as C-H···N, C-H···F, and C-H···Cl hydrogen bonds, as well as π-π stacking interactions, play a significant role in defining the crystal packing. rasayanjournal.co.inresearchgate.net
A Cambridge Structural Database (CSD) analysis of chlorinated quinolines revealed that many of these structures crystallize in the monoclinic system. rasayanjournal.co.in The chlorine atom, in particular, is often involved in both intramolecular and intermolecular hydrogen bonds, which are critical in determining the molecular packing. rasayanjournal.co.in Similarly, studies on fluorinated quinolines have shown that interactions involving fluorine atoms are structure-directing. researchgate.net The packing can range from infinite stacks to dimer pairs, influenced by the substitution pattern. researchgate.netmdpi.comnih.gov These non-covalent interactions, though weak, collectively contribute to the stability of the crystal lattice. rasayanjournal.co.inresearchgate.net
Computational Prediction of Biological Activity and Drug-Likeness
In silico methods are widely used in drug discovery to screen potential drug candidates, predict their biological activities, and assess their pharmacokinetic profiles, a process often referred to as ADMET prediction. uniroma1.it
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is used to estimate the binding affinity, which is often expressed as a scoring function or binding energy (e.g., in kcal/mol). scielo.org.za For quinoline derivatives, docking studies have been performed against various biological targets, including enzymes and proteins implicated in cancer and infectious diseases. researchgate.nethealthinformaticsjournal.comnih.gov
For example, studies on similar quinoline structures have investigated their binding modes with targets like E. coli DNA gyrase B and human topoisomerase IIα. nih.gov The results of these simulations provide detailed information on the interactions between the ligand and the active site residues of the protein, such as hydrogen bonds and hydrophobic interactions, which are crucial for binding. researchgate.net The binding affinity values obtained from docking can help in ranking a series of compounds and prioritizing them for further experimental testing. nih.govnih.gov
Table 2: Example of Molecular Docking Data for Quinoline Derivatives
| Target Protein | Ligand (Quinoline Derivative) | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| E. coli DNA Gyrase B | Fluoroquinoline Analog | -6.1 to -7.2 | (Specific amino acids) | nih.gov |
| Human Topoisomerase IIα | Fluoroquinoline Analog | -6.8 to -7.4 | (Specific amino acids) | nih.gov |
| ATP Synthase | N-Substituted Quinoline | (Varies) | (Specific amino acids) | healthinformaticsjournal.com |
Molecular dynamics (MD) simulations provide a dynamic picture of the interaction between a ligand and its protein target over time. longdom.org These simulations model the physical movements of atoms and molecules, allowing for the assessment of the stability of the protein-ligand complex in a simulated biological environment. researchgate.net Key parameters analyzed in MD simulations include the Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Radius of Gyration (Rg). researchgate.net
RMSD: This parameter measures the average deviation of the protein-ligand complex from its initial docked pose over the simulation time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand remains stably bound. nih.gov
RMSF: This parameter indicates the flexibility of individual amino acid residues in the protein. Analysis of RMSF can highlight which parts of the protein are most affected by ligand binding. researchgate.net
MD simulations are essential for validating docking results and understanding the dynamic behavior that governs molecular recognition and binding stability. scielo.org.zanih.gov
The ADMET profile of a compound is a critical determinant of its potential success as a drug. uniroma1.it Computational tools like AdmetSAR and SwissADME are frequently used to predict these properties based on the molecular structure of the compound. healthinformaticsjournal.comnih.gov
Absorption: This includes predictions for human intestinal absorption and cell permeability. sciforschenonline.org
Distribution: This predicts how a drug is distributed throughout the body, including its ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. sciforschenonline.org
Metabolism: This involves predicting which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. sciforschenonline.org
Excretion: This relates to how the compound is cleared from the body.
Toxicity: This includes predictions for mutagenicity (e.g., AMES toxicity test), carcinogenicity, and potential for liver damage (hepatotoxicity). healthinformaticsjournal.comucj.org.ua
For many quinoline derivatives, in silico studies have shown favorable ADMET profiles, indicating good oral bioavailability and low toxicity, making them promising candidates for drug development. healthinformaticsjournal.comsciforschenonline.org
Table 3: Common In Silico ADMET Predictions for Quinoline Derivatives
| ADMET Property | Prediction Parameter | Typical Acceptable Range/Result | Reference |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | Good | sciforschenonline.org |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Varies (often desired to be low) | ucj.org.ua |
| Metabolism | CYP450 Inhibition | Non-inhibitor | sciforschenonline.org |
| Toxicity | AMES Toxicity | Non-mutagenic | healthinformaticsjournal.com |
| Drug-Likeness | Lipinski's Rule of Five | 0-1 violations | nih.gov |
Reaction Pathway and Activation Energy Calculations
Computational chemistry can be used to model chemical reactions, elucidating their mechanisms and predicting their feasibility. This involves calculating the potential energy surface for a reaction, identifying transition states, and determining the activation energies. For the synthesis of quinoline derivatives, computational studies can help optimize reaction conditions and understand the regioselectivity of certain reactions. smolecule.com
For example, the synthesis of the quinoline core can be achieved through various cyclization reactions. smolecule.com Computational modeling can explore different synthetic routes, such as the Friedländer synthesis or superacid-promoted cyclizations, and predict the most efficient pathway. smolecule.com By calculating the activation energies for different steps, researchers can identify the rate-determining step and devise strategies to improve yields and reduce byproducts.
Spectroscopic Characterization Methodologies in Research
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the characteristic functional groups and probing the molecular structure of 4-Chloro-6,7-difluoroquinoline. These methods measure the vibrational energies of the molecule, which are unique to its specific arrangement of atoms and bonds.
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For this compound, the FT-IR spectrum is characterized by vibrations originating from the quinoline (B57606) core and its halogen substituents.
The analysis of related quinoline derivatives using Density Functional Theory (DFT) calculations and experimental data provides a basis for assigning the expected vibrational frequencies. researchgate.netarabjchem.orgdergipark.org.tr Aromatic C-H stretching vibrations are typically observed in the region of 3100–3000 cm⁻¹. arabjchem.org The quinoline ring itself exhibits a series of characteristic C=C and C=N stretching vibrations within the 1625–1430 cm⁻¹ range. derpharmachemica.com The presence of electronegative fluorine and chlorine atoms significantly influences the vibrational frequencies of the carbon skeleton.
Key expected vibrational modes for this compound include:
Aromatic C-H Stretch: Expected in the 3100–3000 cm⁻¹ region. arabjchem.org
Quinoline Ring Stretching (C=C, C=N): A series of bands anticipated between 1625 cm⁻¹ and 1430 cm⁻¹. arabjchem.org
C-F Stretching: Aryl-fluorine bonds give rise to strong absorptions, typically in the 1200–1100 cm⁻¹ range. smolecule.com
C-Cl Stretching: The C-Cl stretching vibration is expected in the wider region of 850–550 cm⁻¹. arabjchem.org
DFT calculations on similar structures, such as 8-chloroquinoline, have been used to precisely assign these bands by analyzing the potential energy distribution (PED). researchgate.net For instance, in a study on 4,7-dichloroquinoline, a characteristic band around 1090 cm⁻¹ was attributed to the C-Cl vibration. researchgate.net
Table 1: Predicted FT-IR Vibrational Frequencies for this compound based on Analogous Compounds
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference/Comment |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Typical for aromatic systems. arabjchem.org |
| C=C / C=N Ring Stretch | 1625 - 1430 | Characteristic quinoline ring vibrations. derpharmachemica.com |
| C-F Stretch | 1200 - 1100 | Strong absorption expected for aryl fluorides. smolecule.com |
| C-Cl Stretch | 850 - 550 | Region can be broad and influenced by molecular structure. arabjchem.org |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that alter the polarizability of the molecule. This often results in different relative intensities for the vibrational bands, providing a more complete picture of the molecule's vibrational framework.
For quinoline derivatives, Raman spectroscopy is particularly effective for observing the symmetric vibrations of the aromatic ring system. dergipark.org.trresearchgate.net Studies on various substituted quinolines, supported by DFT calculations, have enabled the detailed assignment of their Raman spectra. researchgate.netresearchgate.net The intense signals in the Raman spectra of quinolines are often due to their chromophoric groups and highly symmetric molecular structures. dergipark.org.tr
Expected key bands in the Raman spectrum of this compound include:
Ring Breathing Modes: The symmetric expansion and contraction of the quinoline ring system typically produce strong Raman signals.
Quinoline Ring Deformations: In-plane and out-of-plane bending of the ring structure.
C-Cl and C-F Vibrations: While C-F stretches are often weak in Raman, the C-Cl stretch can be more prominent. For 4,7-dichloroquinoline, the C-Cl stretching mode was observed experimentally in the Raman spectrum at 740 and 675 cm⁻¹. arabjchem.org
The combination of FT-IR and Raman spectroscopy, supported by theoretical DFT calculations, allows for an unambiguous characterization of the vibrational modes of complex molecules like this compound. researchgate.net
Table 2: Predicted Raman Active Modes for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference/Comment |
|---|---|---|
| Quinoline Ring Breathing | ~1000 - 800 | Often a strong, characteristic band in Raman. |
| C=C / C=N Ring Stretch | 1625 - 1350 | Complementary to FT-IR data. dergipark.org.tr |
| C-Cl Stretch | 740 - 670 | Based on data for 4,7-dichloroquinoline. arabjchem.org |
Electronic Spectroscopy for Electronic Transitions and Conjugation
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet (UV) or visible light. It is a powerful tool for characterizing the conjugated π-electron system of this compound.
UV-Vis spectroscopy measures the absorption of light in the 200–800 nm range. For aromatic molecules like quinoline, the absorption bands typically arise from π→π* and n→π* electronic transitions. rsc.org The positions and intensities of these absorption maxima (λmax) are sensitive to the molecular structure and the presence of substituents.
Experimental studies on various quinoline derivatives show that their UV-Vis spectra are influenced by substitution patterns. rsc.orgmdpi.com For example, the absorption spectra of substituted quinolines generally fall within the 280 to 510 nm range. researchgate.net Theoretical modeling using Time-Dependent Density Functional Theory (TD-DFT) has become an essential tool for interpreting these spectra. mdpi.comresearchgate.net TD-DFT calculations can predict vertical excitation energies and oscillator strengths, which correspond to the λmax and intensity of the absorption bands, respectively. mdpi.com These calculations have shown good correlation with experimental data for many quinoline-based systems. mdpi.comresearchgate.net
For this compound, the UV-Vis spectrum is expected to show characteristic bands corresponding to the π→π* transitions of the bicyclic aromatic system. The halogen substituents will modulate the energy of the molecular orbitals (HOMO and LUMO), causing shifts in the absorption bands compared to unsubstituted quinoline. TD-DFT calculations, often performed with functionals like B3LYP, are crucial for assigning these transitions and understanding the influence of the chloro and difluoro substitutions on the electronic structure. mdpi.comresearchgate.net
Table 3: Expected UV-Vis Absorption and Electronic Transitions for this compound
| Transition Type | Expected λmax Range (nm) | Comment |
|---|---|---|
| π→π | 250 - 350 | Characteristic of the quinoline aromatic system. rsc.orgscispace.com |
| n→π | > 300 | Transition involving the nitrogen lone pair; often weaker. rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the detailed structure of an organic molecule in solution. It is based on the magnetic properties of atomic nuclei, most commonly protons (¹H).
¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The key parameters are the chemical shift (δ), which indicates the electronic environment of a proton, and the coupling constant (J), which reveals information about adjacent protons.
For this compound, the ¹H NMR spectrum will display signals for the protons on the quinoline ring. The positions of these signals are influenced by the electronegativity of the nitrogen atom and the halogen substituents. Aromatic protons typically resonate in the range of 7.0–9.0 ppm. researchgate.net
H-2: This proton is on the pyridine (B92270) ring, adjacent to the nitrogen, and is expected to be significantly deshielded, appearing at a high chemical shift (downfield).
H-5: This proton is on the benzene (B151609) ring, adjacent to the C-6 fluorine atom. It is expected to appear as a doublet of doublets due to coupling with H-8 (meta coupling) and the fluorine at C-6.
H-8: This proton is adjacent to the C-7 fluorine atom and is expected to appear as a doublet of doublets due to coupling with H-5 and the fluorine at C-7.
Theoretical calculations of NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, have proven to be highly accurate in predicting and confirming proton assignments in complex molecules, including quinoline derivatives. researchgate.netresearchgate.netresearchgate.net
Table 4: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Comment |
|---|---|---|---|
| H-2 | ~8.9 - 9.0 | Singlet (s) | Adjacent to nitrogen, expected to be downfield. Based on analogous structures. beilstein-journals.org |
| H-5 | ~7.9 - 8.0 | Doublet of doublets (dd) | Coupling to H-8 and F-6 expected. Based on a carboxylate derivative. beilstein-journals.org |
| H-8 | ~7.3 - 7.4 | Doublet of doublets (dd) | Coupling to H-5 and F-7 expected. Based on a carboxylate derivative. beilstein-journals.org |
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a pivotal technique for elucidating the carbon framework of quinoline derivatives. For this compound, the ¹³C NMR spectrum provides distinct signals for each of the nine carbon atoms, with their chemical shifts (δ) being highly dependent on the electronic environment created by the nitrogen heteroatom and the halogen substituents.
While specific spectral data for this compound is not abundantly published, the chemical shifts can be predicted based on data from analogous substituted quinolines. researchgate.netresearchgate.netchemicalbook.com The electron-withdrawing effects of the chlorine and fluorine atoms, as well as the nitrogen atom, significantly influence the resonance of the carbon atoms in the heterocyclic and carbocyclic rings. Generally, carbons directly bonded to electronegative substituents (Cl, F) will experience a downfield shift. udel.edu For instance, in 4,7-dichloroquinoline, the C4 and C7 carbons are shifted downfield due to the attached chlorine atoms. chemicalbook.com Similarly, the fluorine atoms at positions 6 and 7 in this compound are expected to cause a significant downfield shift for C6 and C7, further influenced by carbon-fluorine coupling (J-coupling), which results in splitting of the carbon signals.
The chemical shifts in ¹³C NMR are crucial for confirming substitution patterns on the quinoline ring. ucl.ac.uk The number of unique signals confirms the number of non-equivalent carbons, and their positions indicate the nature of the substituents. udel.edupressbooks.pub
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on substituent effects observed in related halo-quinolines. Actual values may vary.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 150-152 | Influenced by adjacent ring nitrogen. |
| C3 | 121-123 | Shielded relative to C2 and C4. |
| C4 | 148-150 | Deshielded by the chlorine atom. |
| C4a | 147-149 | Bridgehead carbon, influenced by N and Cl. |
| C5 | 115-120 (doublet) | Influenced by C-F coupling from F at C6. |
| C6 | 150-155 (doublet of doublets) | Deshielded by fluorine; coupled to F at C6 & C7. |
| C7 | 150-155 (doublet of doublets) | Deshielded by fluorine; coupled to F at C6 & C7. |
| C8 | 110-115 (doublet) | Influenced by C-F coupling from F at C7. |
| C8a | 145-147 | Bridgehead carbon, influenced by fluorine atoms. |
Data is estimated based on known substituent effects on the quinoline ring system. researchgate.netchemicalbook.com
Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) in Quinoline Research
To overcome the limitations of one-dimensional NMR, advanced techniques are routinely employed in the structural analysis of complex quinoline derivatives. researchgate.netresearchgate.net
2D NMR Spectroscopy: Two-dimensional NMR experiments are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially for polysubstituted quinolines where spectra can be crowded. researchgate.netnih.gov
COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks within the quinoline rings, helping to establish the connectivity of adjacent hydrogen atoms. researchgate.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons that bear protons. beilstein-journals.orgmdpi.com
HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. mdpi.commdpi.com For a compound like this compound, HMBC would be crucial for assigning the quaternary carbons C4, C4a, C6, C7, and C8a.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, even if they are not directly coupled, which is useful for determining stereochemistry and conformation. srce.hruncw.edu
Solid-State NMR (ssNMR): This technique provides valuable information about the structure and dynamics of molecules in the solid state. For quinoline research, ssNMR is used to study polymorphism, tautomerism, and intermolecular interactions within the crystal lattice. tsijournals.comresearchgate.net It can distinguish between different crystalline forms of a compound, which may have different physical properties. Differences in ¹³C and ¹⁵N chemical shifts in the solid state can confirm the presence of specific tautomers or zwitterionic species. researchgate.net
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. While the specific crystal structure of this compound is not publicly available, analysis of related halogenated quinolines provides significant insight into its expected structural characteristics. rasayanjournal.co.insioc-journal.cn
Hydrogen Bonds: Although the primary structure of this compound lacks classical hydrogen bond donors, weak C–H···N and C–H···F hydrogen bonds are expected to play a role in stabilizing the crystal packing. acs.orgnih.gov The quinoline nitrogen is a common hydrogen bond acceptor.
Halogen Bonds: Interactions involving the chlorine atom (C–Cl···N or C–Cl···F) could also be present.
π–π Stacking: The aromatic quinoline rings often engage in π–π stacking interactions, further stabilizing the crystal lattice. rasayanjournal.co.in
The presence of multiple halogen atoms (one chlorine and two fluorine) is anticipated to result in a dense crystal packing arrangement, influenced by a combination of the aforementioned weak interactions. nih.govmdpi.com The analysis of crystal structures of similar compounds, such as 2-chloro-6,7-difluoroquinoline, shows that most crystallize in the monoclinic crystal system. rasayanjournal.co.in
Table 2: Crystallographic Data for a Structurally Similar Compound
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Ref. |
| N-(3-chloro-4-fluorophenyl)-1-(quinoline-2-yl)methanimine | Monoclinic | P2₁/c | C-H···N hydrogen bonds, π-π stacking | acs.orgnih.gov |
This data illustrates the types of structures and interactions common in halogenated quinolines.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org
For this compound (C₉H₄ClF₂N), the exact molecular weight can be calculated from the sum of the isotopic masses of its constituent atoms. The molecular ion peak (M⁺) in the mass spectrum would confirm this mass. The presence of chlorine results in a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Fragmentation Analysis: Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion becomes energetically unstable and breaks down into smaller, characteristic fragment ions. libretexts.orgfiveable.me The fragmentation pattern provides a fingerprint that can aid in structural identification. Expected fragmentation pathways for this compound include:
Loss of a Chlorine Radical: Cleavage of the C-Cl bond to form an [M-Cl]⁺ ion. This is a common fragmentation for chloro-aromatic compounds.
Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule to yield an [M-HF]⁺ fragment.
Retro-Diels-Alder Reaction: The heterocyclic ring can undergo a retro-Diels-Alder fragmentation, leading to the expulsion of acetylene (B1199291) (C₂H₂) or related neutral molecules.
Cleavage of the Quinoline Ring: The fused ring system can break apart, leading to a variety of smaller charged fragments.
Analysis of the fragmentation of related compounds, such as 6,7-difluoroquinoline-3-carboxylic acid, shows a characteristic loss of CO₂. smolecule.com For this compound, the initial loss of Cl or the sequential loss of halogen atoms would be key diagnostic peaks in the spectrum.
Table 3: Key Ions in the Predicted Mass Spectrum of this compound
| Ion | m/z (for ³⁵Cl) | Description |
| [C₉H₄ClF₂N]⁺ | 199.0 | Molecular Ion (M⁺) |
| [C₉H₄F₂N]⁺ | 164.0 | Loss of Cl radical |
| [C₉H₃F₂N]⁺ | 163.0 | Loss of HCl |
| [C₉H₃F₂]⁺ | 149.0 | Loss of HCN from [M-Cl]⁺ |
These m/z values are nominal and serve as a predictive guide to the fragmentation pattern.
Medicinal Chemistry Research and Biological Activity Profiling
Anticancer Activity and Kinase Inhibition
Quinoline (B57606) derivatives are recognized for their potential as anticancer agents, often functioning by inhibiting key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. chemenu.comnih.gov The 6,7-difluoro substitution pattern is a feature in several kinase inhibitor designs.
The 4-chloro-6,7-difluoroquinoline scaffold is a precursor for a variety of potent tyrosine kinase inhibitors. The 4-chloro position is readily displaced by anilines and other nucleophiles to generate 4-anilinoquinoline derivatives, a class of compounds well-known for inhibiting the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2). chemenu.comnih.gov
Research into 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles has led to the development of irreversible inhibitors of EGFR and HER-2. nih.gov In these derivatives, the 6,7-disubstituted quinoline core acts as the foundational scaffold, while the 4-anilino group provides crucial interactions within the ATP-binding site of the kinase.
Furthermore, derivatives incorporating the 6,7-dialkoxyquinoline scaffold, structurally related to the 6,7-difluoro variant, have been identified as potent inhibitors of MEK1 kinase, a key component of the Ras-MAPK signaling pathway. researchgate.net Modifications at the C4 position are crucial for this activity. While direct screening data for this compound against a full panel of kinases is not extensively published, its utility in generating potent inhibitors for kinases like EGFR, HER-2, and MEK1 is well-established in the literature. nih.govresearchgate.net
| Kinase Target | Derivative Class | Key Structural Features | Reference |
|---|---|---|---|
| EGFR, HER-2 | 4-Anilinoquinoline-3-carbonitriles | Irreversible binding via Michael acceptors at C6, facilitated by the quinoline core. | nih.gov |
| MEK1 | 4-Anilino-3-quinolinecarbonitriles | C4-anilino substituents and C6/C7-dialkoxy groups are critical for activity. | researchgate.net |
| EGFR-TK | General Quinoline Derivatives | The quinoline scaffold is a known pharmacophore for EGFR-TK inhibition. | chemenu.com |
While preclinical data specifically for the parent compound this compound is limited, its derivatives have demonstrated significant antitumor activity in preclinical settings. For instance, the irreversible EGFR/HER-2 inhibitor EKB-569 (Pelitinib), which is built upon a 4-anilinoquinoline core, has shown excellent oral activity in in-vivo models. nih.gov The design of this compound stems from modifications of the 6- and 7-positions of the quinoline ring. nih.gov
Chalcone (B49325) derivatives incorporating a quinoline moiety have also been evaluated in preclinical models. One such derivative, which combines a chalcone structure with a substituted quinoline, was effective in suppressing the growth of a MOLT-4 xenograft tumor mouse model. mdpi.com These examples underscore the importance of the quinoline scaffold, including patterns like the 6,7-difluoro substitution, in developing systemically active anticancer agents.
The development of effective quinoline-based anticancer agents relies heavily on understanding their structure-activity relationships (SAR).
The steric and electronic nature of the groups at the C6 and C7 positions plays a pivotal role in determining the efficacy and selectivity of quinoline-based inhibitors. For MEK1 inhibitors based on the 4-anilino-3-cyano-quinoline scaffold, dialkoxy groups at C6 and C7 were found to be optimal for potent activity in both enzymatic and cellular assays. researchgate.net This suggests that while fluorine atoms provide beneficial electronic properties, the size and hydrogen-bonding capacity of substituents at these positions are also crucial tuning parameters for achieving desired biological activity. The electron-withdrawing nature of the two fluorine atoms in this compound makes the quinoline ring more electron-deficient, which can impact its interaction with biological targets and its reactivity in subsequent synthetic modifications.
Structure-Activity Relationships for Anticancer Efficacy
Antimicrobial and Antibacterial Activities
The quinoline scaffold is the foundation for the highly successful fluoroquinolone class of antibiotics. researchgate.netnih.gov These drugs primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death. nih.govresearchgate.net
The this compound structure contains key features found in many potent fluoroquinolones. The fluorine atom at the C6 position is a well-established contributor to broad-spectrum antibacterial activity. researchgate.net The C7 position is a critical site for modification, where the introduction of various amine-containing rings (like piperazine (B1678402) or pyrrolidine) dramatically influences the antibacterial spectrum and potency. nih.govnih.gov The C4 position of the quinolone core is also essential for the interaction with the DNA-enzyme complex. researchgate.net
While this compound itself is primarily a synthetic intermediate, derivatives synthesized from it have shown significant antibacterial effects. For example, a series of 7-substituted 6-fluoro- and 6,8-difluoroquinolone derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) of 0.860 μg/mL or lower. nih.gov Another study on 1-aryl-6,8-difluoroquinolones found that compounds with a 3-amino-1-pyrrolidinyl group at the C7 position had the greatest in vitro antibacterial potency. nih.gov These findings highlight the value of the difluoroquinoline scaffold as a platform for developing new antibacterial agents.
| Bacterial Target Type | Derivative Class | Key Structural Features for Activity | Reported Activity | Reference |
|---|---|---|---|---|
| Gram-positive & Gram-negative | 7-Substituted-6,8-difluoroquinolones | Modifications at C7 (e.g., acetylated piperazinyl, halogen atoms) | Potent activity, MIC ≤ 0.860 μg/mL for some derivatives | nih.gov |
| Gram-positive & Gram-negative | 1-Aryl-6,8-difluoroquinolones | C7-(3-amino-1-pyrrolidinyl) group and C1-(2,4-difluorophenyl) group | Excellent in vitro potency and in vivo efficacy | nih.govmsu.edu |
| Gram-positive (incl. MRSA) & Gram-negative | Thiazeto[3,2-a]quinoline derivatives | Derived from 6,7-difluoroquinoline (B156812) precursors | Excellent in vitro activity | clockss.org |
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
As a member of the fluoroquinolone class of compounds, the antibacterial action of this compound derivatives is primarily attributed to their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. researchgate.netmdpi.com These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
Quinolones exert their effect by binding directly to the bacterial chromosome, specifically to the complex formed between DNA and these enzymes. researchgate.netmdpi.com This binding stabilizes a transient state in the enzyme's catalytic cycle where the DNA is cleaved. The formation of this stable drug-enzyme-DNA complex blocks the progression of the replication fork, leading to a rapid and reversible inhibition of DNA synthesis. mdpi.com Ultimately, this disruption results in the fragmentation of the bacterial chromosome, a catastrophic event that triggers cell death. researchgate.net While both enzymes are targeted, the primary target can differ between bacterial species. In many gram-negative bacteria, DNA gyrase is the principal target, whereas topoisomerase IV is often the primary target in gram-positive bacteria.
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria
Derivatives of this compound have demonstrated significant in vitro activity against a wide range of both gram-positive and gram-negative bacteria. researchgate.netresearchgate.net This broad-spectrum profile is a hallmark of many fluoroquinolones and is a key attribute for their therapeutic potential.
Research into 7-substituted-6-fluoroquinolone and 7-substituted-6,8-difluoroquinolone derivatives has shown potent antimicrobial activity. researchgate.net For instance, certain derivatives displayed effective concentrations as low as 0.860 μg/mL against representative bacterial strains. researchgate.net Further studies on various quinoline derivatives have consistently reported activity against a panel of both gram-positive and gram-negative organisms, underscoring the versatility of this chemical class. researchgate.netmdpi.com The specific substitutions on the quinoline ring play a crucial role in modulating the spectrum and potency of these compounds.
Table 1: In Vitro Antibacterial Activity of Selected Quinolone Derivatives
| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |
| Derivative of 7-Substituted-6,8-difluoroquinolone | Escherichia coli | ≤0.860 | researchgate.net |
| Derivative of 7-Substituted-6,8-difluoroquinolone | Staphylococcus aureus | ≤0.860 | researchgate.net |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Escherichia coli | 7.812 | mdpi.com |
| 4-((7-methoxyquinolin-4-yl) amino)-N-(pyrimidin-2-yl)benzenesulfonamide | Candida albicans | 31.125 | mdpi.com |
| 1-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl)-6,8-difluoroquinolone | Staphylococcus aureus ATCC 29213 | - | researchgate.net |
Evaluation of Efficacy Against Resistant Strains (e.g., Methicillin-Resistant Staphylococcus aureus)
A significant focus of research on this compound derivatives has been their potential to combat antibiotic-resistant pathogens, most notably Methicillin-Resistant Staphylococcus aureus (MRSA). MRSA represents a major clinical challenge due to its resistance to multiple classes of antibiotics.
Several studies have reported promising results for quinoline derivatives against MRSA. For example, a series of 4-amino-6-ether-substituted quinolines were synthesized and tested, with some compounds demonstrating Minimum Inhibitory Concentrations (MICs) as low as 0.75 μg/mL against MRSA. nih.gov In another study, a novel 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative exhibited exceptionally potent activity against MRSA, proving to be 128 times more potent than the established fluoroquinolone, trovafloxacin. researchgate.net Furthermore, research into 4-aminoquinoline (B48711) derivatives identified a compound, 6-chlorocyclopentaquinolinamine, with a strong MIC of 0.125 mM against MRSA. preprints.org These findings highlight the potential of the this compound scaffold in developing new agents to address the critical threat of MRSA.
Table 2: Activity of Quinolone Derivatives Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound/Derivative | Strain | MIC (μg/mL) | Reference |
| 4-amino-6-(p-CF3-benzyloxy)-7-(p-CF3-phenylamino)quinoline | MRSA | 0.75 | nih.gov |
| 4-amino-6-(p-isopropyl-benzyloxy)-7-(o-CF3-phenylamino)quinoline | MRSA | 1.5 | nih.gov |
| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | MRSA | Potent (128x trovafloxacin) | researchgate.net |
| 6-chlorocyclopentaquinolinamine | MRSA | 0.125 mM | preprints.org |
Comparative Studies with Established Quinolone Antibiotics (e.g., Ofloxacin (B1677185), Norfloxacin)
The evaluation of novel quinolone derivatives often involves comparative studies against established antibiotics like ofloxacin and norfloxacin (B1679917) to gauge their relative potency and potential advantages. While direct head-to-head comparisons of this compound itself are not extensively documented in the available literature, studies on structurally related compounds provide valuable insights.
For instance, research on lomefloxacin, a difluorinated quinolone, compared its in vitro activity against ofloxacin and norfloxacin, demonstrating its potency against a range of gram-negative and gram-positive aerobes. researchgate.net In another study focusing on 7-substituted 1-methylene thiazetoquinolone derivatives, it was found that these newer compounds exhibited more potent in vitro activity against MRSA compared to ciprofloxacin, although their activity against gram-negative bacteria was sometimes weaker. clockss.org This suggests that modifications to the core quinolone structure can significantly alter the activity profile, potentially offering enhanced efficacy against specific resistant strains while narrowing the spectrum against others when compared to older quinolones like norfloxacin and ofloxacin. researchgate.netclockss.org The development of new quinolones aims to improve upon the antibacterial spectrum and overcome the resistance mechanisms that have emerged against earlier generations of these drugs. asm.orgbrieflands.com
Structure-Activity Relationships for Antimicrobial Potency
The antimicrobial potency and spectrum of activity of this compound derivatives are heavily influenced by the nature and position of various substituents on the quinolone ring. Extensive research has been dedicated to understanding these structure-activity relationships (SAR) to guide the design of more effective antibacterial agents. asm.org
The fluorine atom at the C-6 position is a critical feature of modern fluoroquinolones, as it significantly enhances antibacterial potency by improving binding to the DNA gyrase-DNA complex. asm.org Modifications at the C-7 position are known to modulate the antibacterial spectrum, bioavailability, and side-effect profile. For example, the introduction of different cyclic amino groups at C-7 has been shown to impact activity against both gram-positive and gram-negative bacteria. clockss.org
The substituent at the N-1 position also plays a vital role. While a cyclopropyl (B3062369) group is common in many potent quinolones like ciprofloxacin, the introduction of other groups, such as a 2,4-difluorophenyl group, has been shown to increase in vitro potency and in vivo efficacy. researchgate.net Interestingly, one study found that for certain 1-cyclopropyl-7-(2,6-dimethyl-4-pyridinyl) derivatives, the presence of a second fluorine atom at either the C-8 or C-5 position, in addition to the one at C-6, did not significantly alter the activity against Staphylococcus aureus. researchgate.net Furthermore, the steric bulk and orientation of the N-1 substituent can be a key determinant of potency. An X-ray crystallography study revealed that a highly distorted orientation of the N-1 aromatic group, forced by steric hindrance from a substituent at the C-8 position (like a chlorine atom), was a crucial factor for the observed potent antibacterial activity. researchgate.net
Neuropharmacological Applications and Neurological Disease Research
Beyond their well-established role as antimicrobials, quinoline-based structures are being explored for their potential in treating other conditions, including neurological diseases. The quinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
Investigation of Anti-Alzheimer Activity
While direct studies on this compound for anti-Alzheimer's activity are not prominent in the current literature, research on structurally analogous compounds suggests this is a promising avenue for investigation. Alzheimer's disease is a complex neurodegenerative disorder, and therapeutic strategies often involve targeting multiple pathological pathways, such as inhibiting acetylcholinesterase (AChE) to improve cholinergic neurotransmission and preventing the aggregation of amyloid-beta (Aβ) plaques. eco-vector.comnih.gov
Studies on 4-Chloro-6,7-dimethoxyquinazoline, a compound with a similar quinazoline (B50416) core and substitutions at the 4, 6, and 7 positions, have shown that it can interact significantly with AChE proteins, suggesting a potential mechanism for anti-Alzheimer's effects. niscpr.res.in Further research on other 6,7-dimethoxyquinazoline (B1622564) derivatives has demonstrated their ability to both inhibit AChE and reduce the aggregation of Aβ particles in vitro. eco-vector.com These findings indicate that the quinoline/quinazoline scaffold with substitutions at the 6 and 7 positions is a viable starting point for the design of multi-target anti-Alzheimer's agents. The electron-withdrawing nature of the difluoro- substitution in this compound, compared to the electron-donating dimethoxy groups, would likely modulate its electronic properties and binding affinities for relevant biological targets, warranting further investigation into its potential neuropharmacological applications.
Modulation of Specific Neurological Targets
While the broader class of quinoline derivatives has been investigated for its potential to interact with various neurological targets, specific studies focusing exclusively on the modulation of neurological targets by this compound are not extensively documented in publicly available research. However, the quinoline scaffold is a recognized pharmacophore in the development of neurologically active agents.
Derivatives of quinoline have been explored as ligands for a variety of receptors in the central nervous system (CNS). For instance, certain quinoline compounds have been identified as modulators of G protein-coupled receptors (GPCRs), which are crucial in neuronal signaling and are targets for many drugs used to treat CNS disorders. nih.gov Allosteric modulators of GPCRs, in particular, offer a promising avenue for developing novel therapeutics with improved selectivity and reduced side effects for conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.gov
Furthermore, the structurally related 6,7-dimethoxytetrahydroisoquinoline derivatives have been investigated for their interaction with sigma receptors (S1R and S2R), which are implicated in a range of neurological processes and disorders. d-nb.info S1Rs are involved in regulating neurotransmitter systems and synaptic plasticity, and their modulation is a target for treating neurodegenerative and psychiatric diseases. d-nb.info Although this does not directly implicate this compound, it highlights the potential of the core quinoline structure to be adapted for neurological applications. The specific effects of the chloro and difluoro substitutions at the 4, 6, and 7 positions on neurological receptor affinity and activity remain an area for further investigation.
Other Pharmacological and Biological Activities
Antiviral Activity
The antiviral potential of the quinoline scaffold is well-established, with numerous derivatives demonstrating activity against a range of viruses. While specific antiviral studies on this compound are not prominent in the available literature, research on structurally similar compounds provides insights into its potential in this area.
For example, derivatives of 7-chloro-4-aminoquinoline have been synthesized and evaluated as potent antiviral agents. nih.gov In one study, functionalization of the terminal amino group of N1-(7-chloroquinolin-4-yl)butane-1,4-diamine led to a series of compounds with in vitro activity against Influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). nih.gov One derivative, bearing an N-mesityl thiourea (B124793) group, showed pronounced anti-infectious effects against both malaria parasites and these viruses. nih.gov
Furthermore, the addition of an aryl group to the piperazine moiety of some fluoroquinolones has been shown to shift their biological activity from antibacterial to antiviral. mdpi.com This suggests that modifications to the core quinoline structure can be a viable strategy for developing novel antiviral agents. The this compound scaffold could serve as a valuable starting point for the design and synthesis of new antiviral candidates. evitachem.com
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic potential of quinoline derivatives has been an active area of research. While direct studies on this compound are limited, research on related compounds highlights the potential of this chemical class.
A study on 7-chloro-4-(phenylselanyl) quinoline and its analogues demonstrated significant antinociceptive and anti-inflammatory effects in murine models. nih.gov These compounds were found to have a higher affinity for cyclooxygenase-2 (COX-2) over COX-1, suggesting a mechanism of action similar to some non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The insertion of different substituents on the phenylselanyl moiety was found to alter the efficacy of the parent compound. nih.gov
In another study, novel 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives, which share a similar heterocyclic core, were synthesized and showed good anti-inflammatory activity. d-nb.info One of the synthesized compounds exhibited the highest activity, comparable to the reference drug diclofenac (B195802) sodium. d-nb.info Additionally, studies on other heterocyclic compounds, such as those containing a piperidinol moiety, have also demonstrated significant analgesic effects in preclinical models. typeset.io These findings suggest that the quinoline scaffold, and potentially this compound, could be a promising framework for the development of new anti-inflammatory and analgesic agents. frontiersin.orgnih.gov
Antitubercular and Antimalarial Potentials
The quinoline core is a cornerstone in the development of both antitubercular and antimalarial drugs. The 7-chloroquinoline (B30040) scaffold, in particular, is a key feature of the widely used antimalarial drug chloroquine (B1663885). pharmacy180.comnih.gov
Antitubercular Potential: Research has demonstrated that derivatives of 7-chloroquinoline possess significant in vitro activity against Mycobacterium tuberculosis. A series of 7-chloro-4-quinolinylhydrazones were synthesized and evaluated, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to the first-line antitubercular drugs ethambutol (B1671381) and rifampicin. nih.gov Another study on isatin-tethered quinolines found that the introduction of a chloro substituent at the C-7 position was beneficial for the activity of certain hybrids against multi-drug resistant and extensively drug-resistant M. tuberculosis. nih.gov The presence of a halogen atom at the C-7 position of a quinoxaline (B1680401) nucleus, a related heterocyclic system, has also been shown to increase antimycobacterial activity. mdpi.com These findings underscore the potential of this compound as a scaffold for developing new antitubercular agents. austinpublishinggroup.comresearchgate.net
Antimalarial Potential: The 7-chloroquinoline moiety is a well-established pharmacophore for antimalarial activity. pharmacy180.comsums.ac.ir Numerous analogues of 4-amino-7-chloroquinoline have been synthesized and show potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.govmdpi.com For instance, a derivative of 6-chloro-7-methoxy-2-methyl-3-[4-(trifluoromethyl)phenyl]quinolin-4(1H)-one, known as P4Q-158, displayed potent in vitro antimalarial activity against the liver stage of the Plasmodium berghei parasite with an IC50 value of 3.07 nM. nih.gov The introduction of fluorine atoms into the quinoline skeleton is a known strategy to enhance biological activity. researchgate.net
Below is a table summarizing the in vitro antimalarial activity of some 7-chloroquinoline derivatives against P. falciparum.
| Compound | Strain | IC50 (nM) |
| WR 249685 | D6 | 15 |
| Chloroquine | D6 | 7.4 |
| P4Q-158 | P. berghei (liver stage) | 3.07 |
| Atovaquone | P. berghei (liver stage) | 1.42 |
| ELQ-300 | W2 | 1.8 |
| ELQ-300 | TM90-C2B | 1.7 |
| Chloroquine | W2 | 126 |
| Chloroquine | TM90-C2B | 96.2 |
| Data sourced from multiple studies. nih.gov |
DNA Binding Studies
The primary mechanism of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase and topoisomerase IV. asm.org These enzymes are essential for DNA replication, recombination, and repair. Quinolones stabilize the enzyme-DNA complex, leading to the fragmentation of the bacterial chromosome and subsequent cell death. asm.org
While specific DNA binding studies for this compound are not extensively detailed in the reviewed literature, its structural classification as a fluoroquinolone strongly suggests that it interacts with bacterial DNA gyrase. The core 4-oxo-3-carboxylic acid structure, common in many fluoroquinolones, is considered the primary binding site for DNA gyrase. mdpi.com
The presence of a fluorine atom at the C-6 position and a substituent at the C-7 position are known to be crucial for the potent antibacterial activity of fluoroquinolones. asm.org The fluorine atom at C-6, in particular, has been shown to enhance both binding to the DNA gyrase complex and cell penetration. asm.org The 4-chloro and 6,7-difluoro substitutions in this compound are therefore expected to modulate its DNA binding affinity and biological activity. Further studies would be required to fully elucidate the specific binding modes and affinities of this compound with DNA and its associated enzymes.
Advanced Structure-Activity Relationship (SAR) Studies and Molecular Design Principles
The structure-activity relationship (SAR) of quinoline derivatives has been extensively studied to optimize their pharmacological properties. The specific substitution pattern of this compound, with a chlorine atom at position 4 and fluorine atoms at positions 6 and 7, is critical to its chemical reactivity and biological activity.
Influence of Substituents on Activity:
C4-Substitution: The chlorine atom at the C4 position is a reactive site that allows for nucleophilic substitution, enabling the synthesis of a wide range of derivatives with diverse biological activities. This position is often modified to introduce various side chains that can enhance target binding and modulate pharmacokinetic properties. For antimalarial 4-aminoquinolines, the nature of the substituent at the C4 position is a key determinant of activity against resistant strains. pharmacy180.comsums.ac.ir
C6-Fluorine Substitution: The presence of a fluorine atom at the C6 position is a hallmark of the potent fluoroquinolone class of antibacterials. asm.org This substitution significantly enhances antibacterial potency by improving both DNA gyrase binding and cell penetration. asm.org
C7-Substitution: The C7 position is another critical site for modification in quinoline-based drugs. In fluoroquinolones, the substituent at C7 influences the spectrum of activity and potency against different bacterial species. In the context of antitubercular quinolines, the presence of a chloro group at C7 has been shown to be beneficial for activity. nih.gov
C6 and C7-Difluoro Substitution: The difluoro substitution pattern at the C6 and C7 positions in this compound is expected to significantly impact its electronic properties, lipophilicity, and metabolic stability, which are all crucial factors in drug design. researchgate.netrasayanjournal.co.in
Molecular Design Principles:
The design of novel therapeutic agents based on the this compound scaffold can be guided by the following principles:
Target-Oriented Modification: Modifications at the C4 position can be tailored to achieve desired interactions with specific biological targets, such as kinase enzymes or viral proteins.
Bioisosteric Replacement: The fluorine atoms can be strategically replaced with other functional groups to fine-tune the compound's properties. For instance, replacing a fluorine atom with a methoxy (B1213986) group can alter the electronic properties and potential for hydrogen bonding.
Hybrid Molecule Synthesis: The this compound core can be linked to other pharmacophores to create hybrid molecules with dual or synergistic activities. This approach has been successfully used in developing potent antimalarial and antitubercular agents. nih.gov
The following table summarizes the key SAR points for quinoline derivatives based on the available literature:
| Position | Substituent | Influence on Biological Activity | Reference |
| C4 | Chlorine | Reactive site for derivatization, essential for activity in some drug classes. | |
| C6 | Fluorine | Enhances antibacterial activity by improving DNA gyrase binding and cell penetration. | asm.org |
| C7 | Chloro | Beneficial for antitubercular activity in some derivatives. | nih.gov |
| C7 | Various Substituents | Modulates spectrum of activity and potency in fluoroquinolones. | asm.org |
Optimization of Substituents at Key Positions for Enhanced Potency and Selectivity
The potency and selectivity of quinoline-based compounds are highly dependent on the nature and position of their substituents. researchgate.netasm.org Research has shown that modifications at the C-7 position, in particular, can significantly influence antibacterial spectrum, target enzyme inhibition, and cell permeability. researchgate.net For instance, the introduction of a piperazine ring at C-7 is known to enhance activity against Gram-negative bacteria. researchgate.net
In the context of 4-anilino-quinoline inhibitors of Protein Kinase Novel 3 (PKN3), the strategic placement of halogen atoms has been shown to modulate potency and selectivity. For example, a chloro atom at the 6-position of the quinoline ring resulted in a 10-fold increase in selectivity for PKN3 over GAK (IC50 = 27 nM vs 250 nM). biorxiv.org Conversely, replacing the chloro group with a bromo substituent at the same position reduced this selectivity. biorxiv.org The 7-cyano analog of this series demonstrated a 4-fold selectivity for PKN3 over GAK. biorxiv.org These findings underscore the critical role of substituent choice and positioning in fine-tuning the biological activity of quinoline derivatives.
The following table summarizes the impact of different substituents on the potency of 4-anilino-quinoline analogs as PKN3 inhibitors:
| Quinoline Analog | PKN3 IC50 | GAK IC50 | Selectivity (GAK/PKN3) |
| 6-chloro | 27 nM | 250 nM | ~9.3 |
| 6-bromo | - | - | 2 |
| 7-cyano | 79 nM | >316 nM | >4 |
| 6-fluoro | - | - | ~1 |
| 7-trifluoromethyl | - | - | ~3-fold reduction in GAK activity |
Data sourced from bioRxiv. biorxiv.org
Impact of Reduced Steric Bulk on Target Binding Specificity
In the development of PKN3 inhibitors, an attempt to improve selectivity by introducing steric bulk at the para-position of 6-bromo, 6,7-dimethoxy, and 5,7-difluoro quinolines resulted in compounds with only limited activity. biorxiv.org Specifically, smaller para-substitutions including ethoxy, iso-propyl, and cyclobutyl groups on these quinoline scaffolds were found to be inactive at a concentration of 1 µM. biorxiv.org This suggests that increased steric hindrance in this region of the molecule is detrimental to its binding affinity for PKN3.
Conversely, studies on fluoroquinolone antibacterial agents have indicated that the steric bulk of the N-1 substituent influences antibacterial activity. researchgate.net These examples highlight the delicate balance required in molecular design, where reducing steric bulk can be a key strategy to enhance target binding specificity and potency.
Covalent Inverse-Agonist Design and Mechanism of Action
A novel approach in drug design involves the creation of covalent inverse-agonists, which can offer enhanced selectivity and prolonged duration of action. This strategy has been applied to develop orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent inverse-agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a nuclear receptor implicated in various diseases. nih.gov
These compounds achieve their selectivity through a combination of factors. A key feature is a covalent warhead with low reactivity that operates through an SNAr mechanism. nih.gov This, coupled with the specificity gained from covalent binding to a reactive cysteine uniquely positioned within the PPARG ligand-binding domain (LBD), ensures exquisite selectivity over related nuclear receptors. nih.gov Structural studies of this series have revealed distinct pre- and post-covalent binding conformations, providing insight into the mechanism of action. nih.gov
The covalent inverse-agonists, such as BAY-5516, BAY-5094, and BAY-9683, have demonstrated in vivo pharmacodynamic regulation of PPARG target gene expression comparable to known inverse agonists. nih.gov This innovative design strategy provides new tools for exploring the therapeutic potential of modulating PPARG activity in disorders such as luminal bladder cancer. nih.gov
Prodrug Design Strategies for Improved Bioavailability
The prodrug approach is a well-established strategy to overcome poor pharmacokinetic properties of a parent drug, such as low aqueous solubility or limited membrane permeability, thereby improving its bioavailability. nih.govnih.govmdpi.com A prodrug is an inactive or minimally active derivative of a drug that is converted to the active form in the body through enzymatic or chemical transformation. nih.govchemrxiv.org
Various strategies can be employed in prodrug design, including the attachment of hydrophilic moieties like phosphates or sulfates to increase solubility, or lipophilic groups like esters to enhance passive permeability. mdpi.com For instance, the antiviral drug acyclovir, which has poor water solubility and low bioavailability, was formulated into peptide prodrugs, resulting in a significant increase in solubility. nih.gov
In the context of quinoline-based compounds, while specific prodrug strategies for this compound are not extensively detailed in the provided search results, the general principles of prodrug design are applicable. For example, to improve the solubility of a poorly soluble quinoline derivative, a water-soluble promoiety such as glucuronic acid could be attached. nih.gov Conversely, to enhance the permeability of a polar quinoline compound, lipophilic chains could be incorporated, as was done for dabigatran (B194492) to create the orally absorbed dabigatran etexilate. nih.gov The choice of the promoiety and the linker is crucial and depends on the specific physicochemical challenges of the parent drug and the desired in vivo activation mechanism. researchgate.net
Applications in Chemical Biology and Materials Science
Development of Fluorescent Probes for Biological Sensing
Small-molecule fluorescent probes are indispensable tools in chemical biology for the detection and imaging of biologically significant molecules and ions. nih.govclearsynth.com Their high sensitivity, selectivity, and capacity for real-time analysis in living systems make them superior to many traditional detection methods. clearsynth.com The quinoline (B57606) nucleus is a well-established fluorophore, and its derivatives are frequently employed in the design of such probes. chemenu.com
The 6,7-difluoroquinoline (B156812) core, as present in 4-Chloro-6,7-difluoroquinoline, serves as the foundation for fluorescent sensors. A patent describes the synthesis of a 2-quinolinone compound, 3-(2-benzimidazolyl)-6,7-difluoro-2-quinolinone, which functions as a fluorescent probe. This probe is synthesized from a closely related starting material, 2-chloro-6,7-difluoroquinoline-3-carbaldehyde, which is derived from 3,4-difluoroacetanilide. rasayanjournal.co.in The resulting probe demonstrates high sensitivity and selectivity in its response to specific analytes. rasayanjournal.co.in
Mercury (Hg²⁺) is a highly toxic heavy metal ion that poses significant threats to environmental and human health. smolecule.com Consequently, the development of rapid, sensitive, and selective methods for its detection is of paramount importance. smolecule.com Fluorescent probes have emerged as a powerful solution for this analytical challenge. nih.gov
A 2-quinolinone compound derived from a 6,7-difluoroquinoline framework has been specifically designed for the quantitative detection of Hg²⁺ ions. rasayanjournal.co.in This fluorescent probe exhibits high sensitivity and selectivity for mercury ions, enabling accurate measurement of their concentration. rasayanjournal.co.in The detection process is noted to be simple and rapid. rasayanjournal.co.in The interaction between the probe and Hg²⁺ ions leads to a distinct change in its fluorescence properties, allowing for quantification. Research on other quinoline-based probes suggests that mechanisms such as an enhanced intramolecular charge transfer (ICT) effect upon binding to the metal ion can be responsible for the fluorescence response. smolecule.com
Table 1: Properties of a 6,7-Difluoroquinoline-Based Fluorescent Probe
| Analyte | Target Ion | Application | Key Feature |
|---|
Utility as Organic Ligands in Coordination Chemistry
Coordination chemistry involves the study of compounds formed between a central metal atom or ion and surrounding molecules or ions, known as ligands. nih.gov Ligands are Lewis bases that donate electrons to the metal center, which acts as a Lewis acid. nih.gov The quinoline scaffold is a well-established structural motif in the design of organic ligands due to the presence of a nitrogen atom with a lone pair of electrons available for coordination. fluoropharm.com Derivatives of quinoline have been successfully used to form stable complexes with a variety of metal ions. fluoropharm.com
While specific coordination complexes featuring this compound as a ligand are not extensively detailed in primary literature, its chemical structure makes it a highly suitable candidate for such applications. The nitrogen atom of the quinoline ring can act as a donor atom, forming a coordinate bond with a metal center. The electronegative fluorine and chlorine atoms on the quinoline ring system can modulate the electronic properties of the ligand, thereby influencing the stability and reactivity of the resulting metal complex. The potential for this compound and its derivatives to act as ligands is significant, particularly in the synthesis of novel catalysts or materials with interesting photophysical properties. For instance, pincer palladium complexes based on N-(quinolin-8-yl)amide scaffolds have been explored for various catalytic transformations. mdpi.com
Tool Compounds for Investigating Biological Pathways
Tool compounds are potent and selective small molecules used to probe biological processes and validate therapeutic targets. Quinolines are an important class of biologically active heterocyclic compounds, with their derivatives known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. chemenu.comsmolecule.com The incorporation of fluorine atoms into the quinoline skeleton is a common strategy in medicinal chemistry to enhance biological activity. fluoropharm.com
This compound serves as a key synthetic intermediate for the creation of more complex molecules designed as tool compounds. The reactive chloro group at the 4-position allows for nucleophilic substitution, enabling chemists to introduce a variety of functional groups and build diverse molecular libraries. smolecule.com These modifications are crucial for tuning the molecule's interaction with biological targets such as enzymes or receptors. researchgate.net
For example, research into 4-aminoquinoline (B48711) derivatives has shown that compounds synthesized from 4-chloro-quinoline precursors exhibit significant cytotoxic effects on human breast tumor cell lines. nih.gov Similarly, the synthesis of 7-substituted 6-fluoro-1-methylene-4-oxo-4H- smolecule.combldpharm.comthiazeto[3,2-a]quinoline-3-carboxylic acids, which starts from a difluoroquinoline derivative, has yielded compounds with excellent in vitro antibacterial activity against both gram-negative and gram-positive bacteria, including quinolone-resistant strains. clockss.org These examples underscore the role of the this compound scaffold as a foundational element for developing chemical tools to study and potentially manipulate biological pathways involved in cancer and infectious diseases.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-chloro-6,7-difluoroquinoline-3-carbaldehyde |
| 3-(2-benzimidazolyl)-6,7-difluoro-2-quinolinone |
| 3,4-difluoroacetanilide |
| 8-hydroxyquinoline |
| N-(quinolin-8-yl)amide |
| 4-aminoquinoline |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Chloro-6,7-difluoroquinoline, and how can reaction conditions be tailored to improve yield?
- Methodology : The compound can be synthesized via chlorination of precursor quinolines using POCl₃ under reflux conditions. For example, 4-chloro-6,7-dimethoxyquinoline was synthesized by heating 6,7-dimethoxyquinolin-4(3H)-one with POCl₃ at reflux for 3 hours, followed by solvent evaporation and purification via column chromatography (petroleum ether:EtOAc) . To optimize yields, monitor reaction progress using TLC and adjust stoichiometric ratios of POCl₃ (e.g., 6.6 equivalents for complete conversion) . Co-evaporation with dichloromethane removes residual POCl₃, enhancing purity .
Q. Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?
- Methodology : Use NMR (¹H/¹³C) to confirm substitution patterns and purity. For instance, the methoxy groups in 4-chloro-6,7-dimethoxyquinoline appear as singlets at δ 4.03–4.04 ppm in DMSO-d₆ . Mass spectrometry (ESI-MS) provides molecular ion confirmation (e.g., m/z 224 [M+1]⁺) . X-ray crystallography can resolve intramolecular interactions, such as C–H⋯Cl bonding, which stabilizes the planar quinoline ring . High-resolution MS and elemental analysis further validate molecular formula (e.g., C₈H₃ClF₂N₂ for 4-chloro-6,7-difluoroquinazoline) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Stability is influenced by light, moisture, and temperature. Store the compound in airtight containers under inert gas (N₂/Ar) at room temperature, protected from light. Degradation products can be monitored via HPLC; for example, 4-chloro-6,7-dimethoxyquinoline showed 99% purity after storage in dark, dry conditions . Avoid aqueous environments, as hydrolysis of the chloro substituent may occur .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of halogenated quinolines like this compound?
- Methodology : Discrepancies often arise from substituent effects. For example, replacing methoxy with trifluoromethyl groups (as in 4-chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline) alters lipophilicity and binding affinity . Conduct comparative SAR studies using in vitro assays (e.g., enzyme inhibition, MIC tests) under standardized conditions. Use computational docking to predict interactions with targets like DNA gyrase or kinases, correlating with experimental IC₅₀ values .
Q. How can computational modeling predict the reactivity and electronic properties of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and calculate frontier orbitals. For 4-chloro-6,7-difluoroquinazoline, HOMO-LUMO gaps indicate electrophilic reactivity at the chloro position . Molecular dynamics simulations assess solvation effects, while collision cross-section (CCS) predictions align with ion mobility spectrometry data for structural validation .
Q. What experimental approaches elucidate the mechanism of this compound in catalytic or biological systems?
- Methodology : Use kinetic isotope effects (KIEs) and trapping experiments to identify intermediates in catalytic cycles. For biological systems, employ fluorescent probes (e.g., dansyl derivatives) to track cellular uptake and localization . Surface Plasmon Resonance (SPR) or ITC quantifies binding affinities to proteins, while cryo-EM/X-ray crystallography resolves binding modes .
Data Contradiction Analysis
Q. Why do synthetic yields of this compound derivatives vary across studies?
- Analysis : Yield discrepancies (e.g., 70% vs. 90%) often stem from purification methods. For example, column chromatography (petroleum ether:EtOAc) achieves higher purity (>99%) than simple crystallization . Impurities from incomplete POCl₃ removal or side reactions (e.g., over-chlorination) also reduce yields . Consistently report reaction scales, solvent grades, and purification protocols to enable reproducibility.
Q. How do conflicting reports on biological activity correlate with structural modifications?
- Analysis : Minor substituent changes significantly impact activity. For instance, 4-chloro-5,7-difluoro-2-phenylquinoline (C₁₅H₈ClF₂N) shows enhanced antimicrobial activity compared to non-fluorinated analogs due to increased membrane permeability . Validate findings using orthogonal assays (e.g., MIC + time-kill curves) and control for compound stability in assay media .
Methodological Recommendations
- Synthesis : Optimize chlorination with POCl₃ using microwave-assisted heating to reduce reaction time .
- Characterization : Combine XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
- Biological Testing : Use synchronized cell cultures to assess cell-cycle-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
